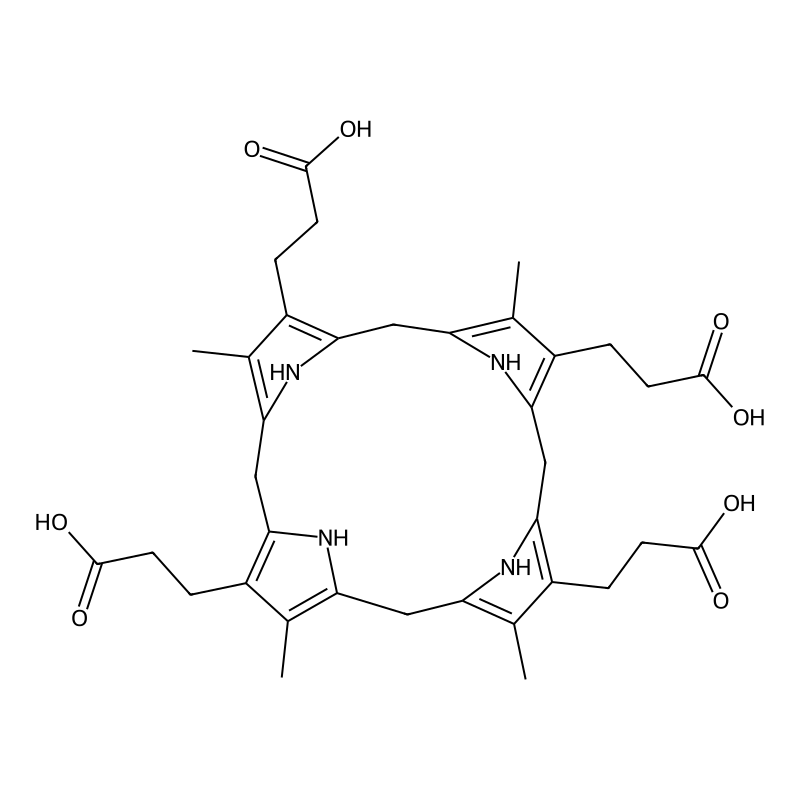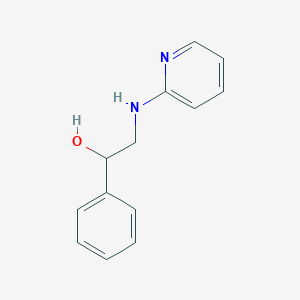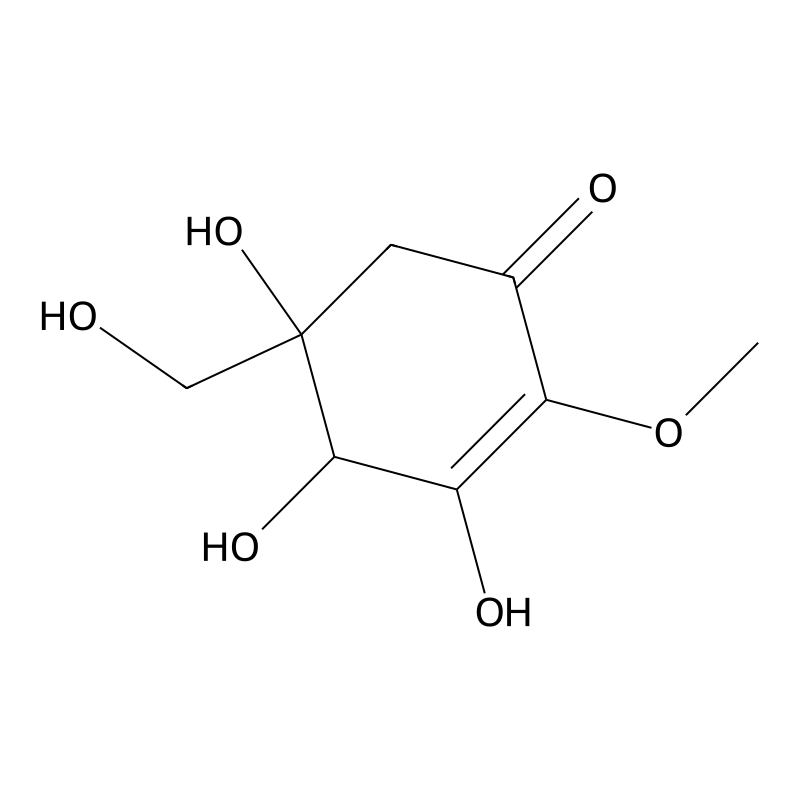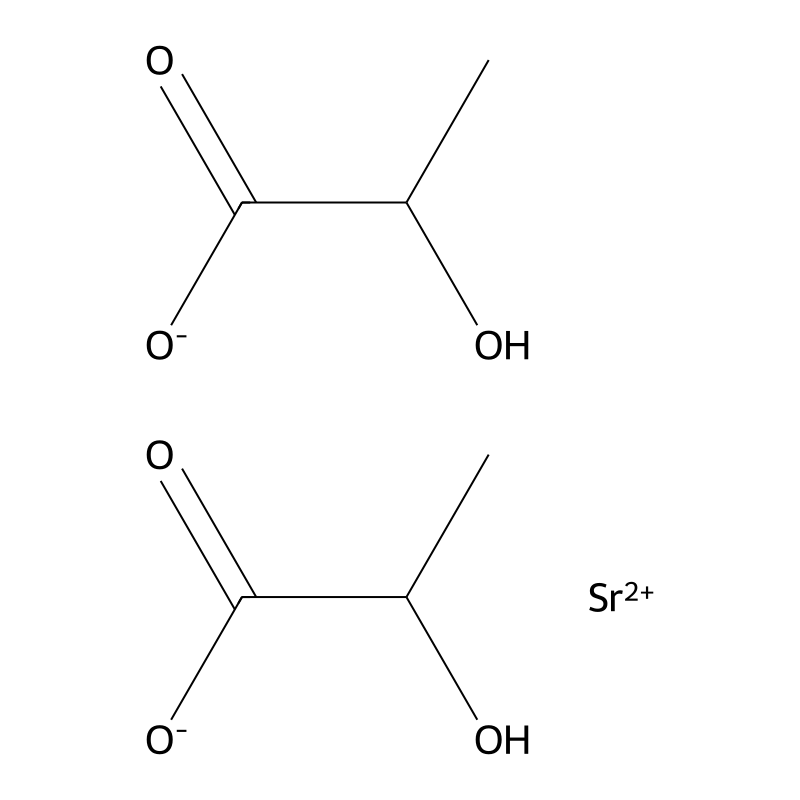Dexmedetomidine
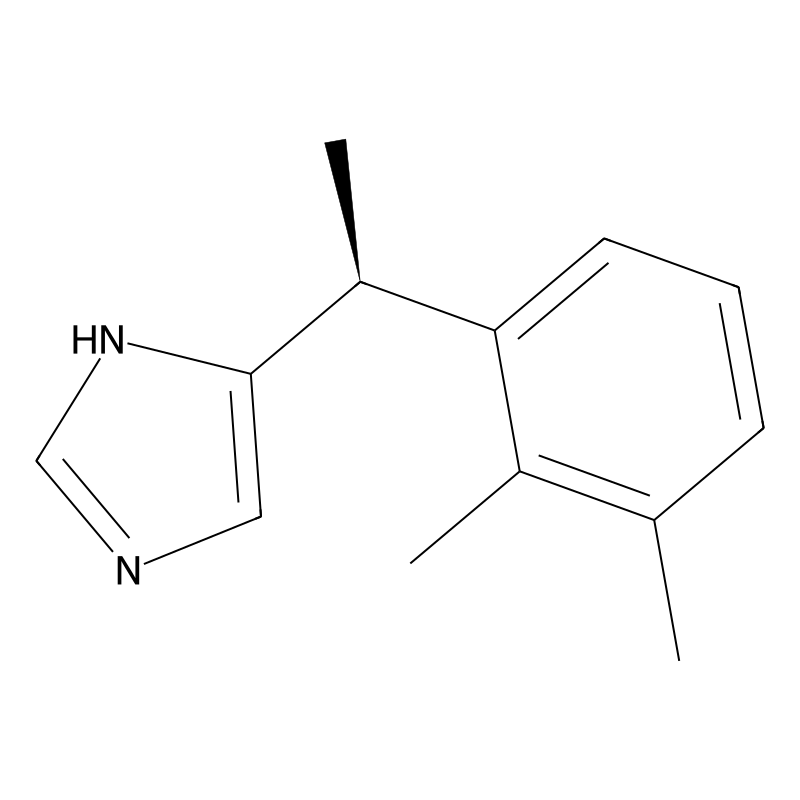
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1.74e-01 g/L
Synonyms
Canonical SMILES
Isomeric SMILES
Potential for Neuroprotection
There is growing interest in Dexmedetomidine's potential neuroprotective effects. Studies in animal models suggest it may improve neurological outcomes following brain and spinal cord injuries . This neuroprotection might be due to its ability to:
- Reduce inflammation
- Suppress excitotoxicity (damaging overstimulation of neurons)
- Promote neurogenesis (growth of new neurons)
Clinical trials are investigating whether Dexmedetomidine can reduce the incidence of postoperative cognitive dysfunction (POCD) and delirium, common complications after major surgeries .
Management of Postoperative Pain
Dexmedetomidine demonstrates analgesic properties alongside its sedative effects. Research suggests it may be a valuable tool for managing postoperative pain, potentially reducing reliance on opioids . Studies have explored its use as:
- Sole Analgesic: Dexmedetomidine at specific doses has shown efficacy in pain relief, although drowsiness and bradycardia can be side effects .
- Opioid-Sparing Adjunct: Combining Dexmedetomidine with lower opioid doses may achieve adequate pain control while minimizing opioid-related side effects .
- Neuraxial Analgesia: Administered through the spinal canal, Dexmedetomidine offers localized pain relief without significantly impacting breathing .
Sedation in Intensive Care Unit (ICU) Setting
Dexmedetomidine offers advantages over traditional ICU sedatives like benzodiazepines and propofol. Studies indicate it may:
Dexmedetomidine is a highly selective alpha-2 adrenergic receptor agonist, primarily used for sedation in clinical settings. It is the pharmacologically active dextroisomer of medetomidine, exhibiting a significant affinity for alpha-2 adrenergic receptors compared to its predecessor, clonidine. This compound is characterized by its ability to induce sedation without causing respiratory depression, making it unique among sedatives . The chemical formula for dexmedetomidine is , and it has a molecular weight of approximately 200.28 g/mol .
Dexmedetomidine's primary mechanism of action involves its interaction with alpha-2 adrenergic receptors in the nervous system []. These receptors are involved in regulating a variety of physiological functions, including blood pressure, heart rate, and pain perception. By activating these receptors, dexmedetomidine produces sedation and analgesia without significantly affecting respiration, unlike some other sedative drugs [].
Dexmedetomidine undergoes extensive hepatic metabolism. The primary metabolic pathways include:
- Glucuronidation: Approximately 34% of dexmedetomidine is metabolized via direct N-glucuronidation to inactive metabolites.
- Oxidation: Mediated by cytochrome P450 enzymes (notably CYP2A6), leading to the formation of several hydroxylated and carboxylated metabolites .
These metabolic processes result in the rapid elimination of the drug, with minimal unchanged dexmedetomidine excreted in urine or feces .
Dexmedetomidine's mechanism of action involves binding to presynaptic alpha-2 adrenergic receptors, inhibiting norepinephrine release, which reduces sympathetic outflow and produces sedative and analgesic effects. This results in decreased heart rate and blood pressure, alongside anxiolytic properties. Its selectivity ratio for alpha-2 versus alpha-1 receptors is approximately 1620:1, making it significantly more selective than clonidine (220:1) and contributing to its unique pharmacological profile .
The synthesis of dexmedetomidine involves several key steps:
- Starting Material: The synthesis begins with the appropriate imidazole derivatives.
- Chiral Resolution: The racemic mixture of medetomidine is resolved to isolate the dextrorotatory form.
- Functionalization: Subsequent reactions introduce necessary functional groups, enhancing selectivity towards alpha-2 adrenergic receptors.
Research has also explored prodrug formulations to improve pharmacokinetic properties and reduce side effects .
Dexmedetomidine is widely used in various medical settings:
- Sedation: It is employed for procedural sedation in adults and children, particularly during surgeries like colonoscopy and intubation.
- Anesthesia Adjunct: Utilized as an adjunct during general anesthesia to mitigate opioid requirements and enhance hemodynamic stability.
- Intensive Care Units: Commonly used for sedation in critically ill patients due to its favorable side effect profile .
Several compounds exhibit similar pharmacological properties to dexmedetomidine, including:
| Compound | Mechanism | Selectivity Ratio (α2:α1) | Unique Features |
|---|---|---|---|
| Clonidine | Alpha-2 adrenergic agonist | 220:1 | Older sedative; less selective than dexmedetomidine |
| Medetomidine | Alpha-2 adrenergic agonist | 160:1 | Predecessor to dexmedetomidine; similar but less potent |
| Romifidine | Alpha-2 adrenergic agonist | 100:1 | Shorter duration of action; used in veterinary medicine |
| Xylazine | Alpha-2 adrenergic agonist | 160:1 | Primarily used in veterinary applications; causes significant cardiovascular effects |
Dexmedetomidine stands out due to its high selectivity for alpha-2 receptors and its ability to provide sedation without respiratory depression, making it particularly useful in various clinical scenarios where traditional sedatives may pose risks .
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
2.8
Appearance
UNII
GHS Hazard Statements
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]
Drug Indication
For sedation of adult intensive care unit patients requiring a sedation level not deeper than arousal in response to verbal stimulation (corresponding to Richmond Agitation-Sedation Scale (RASS) 0 to -3).
For sedation of adult ICU (Intensive Care Unit) patients requiring a sedation level not deeper than arousal in response to verbal stimulation (corresponding to Richmond Agitation-Sedation Scale (RASS) 0 to -3). For sedation of non-intubated adult patients prior to and/or during diagnostic or surgical procedures requiring sedation, i. e. procedural/awake sedation.
Non-invasive, mildly to moderately painful, procedures and examinations which require restraint, sedation and analgesia in dogs and cats. Deep sedation and analgesia in dogs in concomitant use with butorphanol for medical and minor surgical procedures. Premedication in dogs and cats before induction and maintenance of general anaesthesia.
Noninvasive, mildly to moderately painful, procedures and examinations which require restraint, sedation and analgesia in dogs and cats. Premedication in cats before induction and maintenance of general anaesthesia with ketamine. Deep sedation and analgesia in dogs in concomitant use with butorphanol for medical and minor surgical procedures. Premedication in dogs before induction and maintenance of general anaesthesia.
Alleviation of acute anxiety and fear associated with noise in dogs.
Pharmacology
Dexmedetomidine is an imidazole derivate and active d-isomer of medetomidine with analgesic, anxiolytic and sedative properties. Dexmedetomidine selectively binds to presynaptic alpha-2 adrenoceptors located in the brain, thereby inhibiting the release of norepinephrine from synaptic vesicles. This leads to an inhibition of postsynaptic activation of adrenoceptors, which inhibit sympathetic activity, thereby leading to sedation and anxiolysis. The analgesic effect of this agent is mediated by binding to alpha-2 adrenoceptors in the spinal cord.
MeSH Pharmacological Classification
ATC Code
QN05CM18
N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CM - Other hypnotics and sedatives
N05CM18 - Dexmedetomidine
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]
Pictograms


Irritant;Health Hazard
Other CAS
Absorption Distribution and Excretion
118 L
39 L/h [Healthy volunteers receiving IV infusion (0.2-0.7 mcg/kg/hr)]
Metabolism Metabolites
Dexmedetomidine has known human metabolites that include (2S,3S,4S,5R)-6-[5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazol-3-ium-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid and (2S,3S,4S,5R)-6-[5-[(1S)-1-(2,3-dimethylphenyl)ethyl]imidazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid.
Wikipedia
Biological Half Life
Use Classification
Veterinary drugs -> Psycholeptics, Hypnotics and sedatives -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> Psycholeptics -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> Nervous system, Other hypnotics and sedatives -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Dates
cardiorespiratory effects of ketamine plus dexmedetomidine for chemical restraint
in black capuchin monkeys (Sapajus nigritus). N Z Vet J. 2017 Nov 12:1-15. doi:
10.1080/00480169.2017.1403975. [Epub ahead of print] PubMed PMID: 29129149.
2: Li X, Chen CJ, Tan F, Pan JR, Xing JB, Zhu QQ, Hei ZQ, Zhou SL. Effect of
dexmedetomidine for attenuation of propofol injection pain in electroconvulsive
therapy: a randomized controlled study. J Anesth. 2017 Nov 10. doi:
10.1007/s00540-017-2430-3. [Epub ahead of print] PubMed PMID: 29127492.
3: Guldenmund P, Vanhaudenhuyse A, Sanders RD, Sleigh J, Bruno MA, Demertzi A,
Bahri MA, Jaquet O, Sanfilippo J, Baquero K, Boly M, Brichant JF, Laureys S,
Bonhomme V. Brain functional connectivity differentiates dexmedetomidine from
propofol and natural sleep. Br J Anaesth. 2017 Oct 1;119(4):674-684. doi:
10.1093/bja/aex257. PubMed PMID: 29121293.
4: Miyamoto K, Nakashima T, Shima N, Kato S, Ueda K, Kawazoe Y, Ohta Y, Morimoto
T, Yamamura H; DESIRE Trial Investigators. Effect of Dexmedetomidine on Lactate
Clearance in Patients with Septic Shock: A Sub-Analysis of a Multicenter
Randomized Controlled Trial. Shock. 2017 Nov 7. doi:
10.1097/SHK.0000000000001055. [Epub ahead of print] PubMed PMID: 29117063.
5: Wang J, Han Z, Zhou H, Wang N, Ma H. Effective Loading Dose of Dexmedetomidine
to Induce Adequate Sedation in Parturients Undergoing Caesarean Section Under
Spinal Anaesthesia. Turk J Anaesthesiol Reanim. 2017 Oct;45(5):260-263. doi:
10.5152/TJAR.2017.04578. Epub 2017 Oct 1. PubMed PMID: 29114409; PubMed Central
PMCID: PMC5656159.
6: Cortegiani A, Accurso G, Gregoretti C. Should We Use Dexmedetomidine for
Sedation in Parturients Undergoing Caesarean Section Under Spinal Anaesthesia?
Turk J Anaesthesiol Reanim. 2017 Oct;45(5):249-250. doi:
10.5152/TJAR.2017.0457812. Epub 2017 Oct 1. PubMed PMID: 29114407; PubMed Central
PMCID: PMC5656157.
7: Reshetnikov AP, Kasatkin AA, Urakov AL, Baimurzin DY. Management of
exaggerated gag reflex in dental patients using intravenous sedation with
dexmedetomidine. Dent Res J (Isfahan). 2017 Sep-Oct;14(5):356-358. PubMed PMID:
29109752; PubMed Central PMCID: PMC5654232.
8: Bihani P, Biyani G, Bhatia PK, Mohammed S. Can dexmedetomidine be used as sole
maintenance anesthetic agent at standard sedative doses? J Anaesthesiol Clin
Pharmacol. 2017 Jul-Sep;33(3):415-416. doi: 10.4103/0970-9185.168259. PubMed
PMID: 29109651; PubMed Central PMCID: PMC5672529.
9: Sethi P, Gupta N. Effect of dexmedetomidine on blood glucose during surgery. J
Anaesthesiol Clin Pharmacol. 2017 Jul-Sep;33(3):411-412. doi:
10.4103/0970-9185.173320. PubMed PMID: 29109648; PubMed Central PMCID:
PMC5672509.
10: Rashid MR, Najeeb R, Mushtaq S, Habib R. Comparative evaluation of midazolam,
dexmedetomidine, and propofol as Intensive Care Unit sedatives in postoperative
electively ventilated eclamptic patients. J Anaesthesiol Clin Pharmacol. 2017
Jul-Sep;33(3):331-336. doi: 10.4103/joacp.JOACP_380_15. PubMed PMID: 29109631;
PubMed Central PMCID: PMC5672512.




